molecular formula C13H12N4O3 B14612885 2-(Benzylamino)-5-nitropyridine-3-carboxamide CAS No. 60524-23-4

2-(Benzylamino)-5-nitropyridine-3-carboxamide

Cat. No.: B14612885
CAS No.: 60524-23-4
M. Wt: 272.26 g/mol
InChI Key: NHWBJYAOSARRIE-UHFFFAOYSA-N
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Description

2-(Benzylamino)-5-nitropyridine-3-carboxamide is an organic compound with the molecular formula C13H12N4O3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-5-nitropyridine-3-carboxamide typically involves the reaction of 2-aminopyridine with benzylamine and nitrobenzene under specific conditions. One common method involves the condensation of 2-aminopyridine with benzylamine in the presence of a suitable catalyst, followed by nitration to introduce the nitro group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

2-(Benzylamino)-5-nitropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The nitro group can also participate in redox reactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylamino)-5-nitropyridine-3-carboxamide is unique due to the presence of both the nitro and carboxamide groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential therapeutic applications .

Properties

CAS No.

60524-23-4

Molecular Formula

C13H12N4O3

Molecular Weight

272.26 g/mol

IUPAC Name

2-(benzylamino)-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C13H12N4O3/c14-12(18)11-6-10(17(19)20)8-16-13(11)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,14,18)(H,15,16)

InChI Key

NHWBJYAOSARRIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=N2)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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